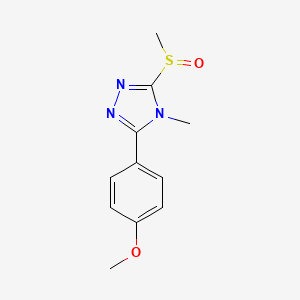
3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the methoxyphenyl, methyl, and methylsulfinyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole typically involves the reaction of 4-methoxyphenylhydrazine with appropriate precursors under controlled conditions. One common method involves the cyclization of 4-methoxyphenylhydrazine with methyl isothiocyanate, followed by oxidation to introduce the methylsulfinyl group. The reaction is usually carried out in the presence of a suitable catalyst and under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride, and other hydride donors.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding sulfide derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate: A hybrid compound with potential anticancer activity.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline:
Uniqueness
3-(4-Methoxyphenyl)-4-methyl-5-(methylsulfinyl)-4H-1,2,4-triazole is unique due to the presence of the methylsulfinyl group, which imparts distinct chemical reactivity and biological activity
特性
CAS番号 |
116850-68-1 |
|---|---|
分子式 |
C11H13N3O2S |
分子量 |
251.31 g/mol |
IUPAC名 |
3-(4-methoxyphenyl)-4-methyl-5-methylsulfinyl-1,2,4-triazole |
InChI |
InChI=1S/C11H13N3O2S/c1-14-10(12-13-11(14)17(3)15)8-4-6-9(16-2)7-5-8/h4-7H,1-3H3 |
InChIキー |
HIKKEGKGIDBBOI-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=C1S(=O)C)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-2-ethylbenzo[d]oxazole](/img/structure/B12890988.png)


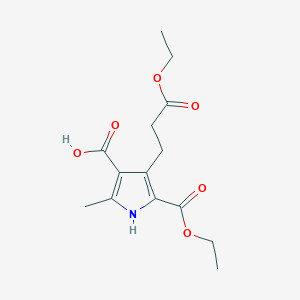
![3,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891020.png)


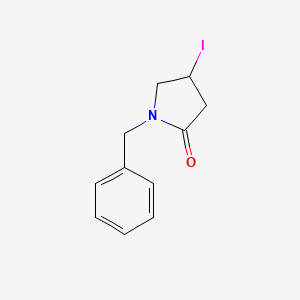
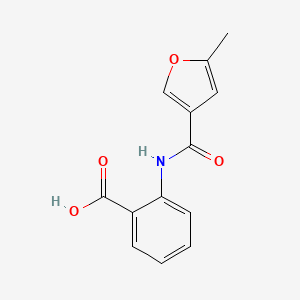
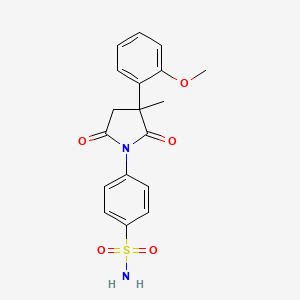
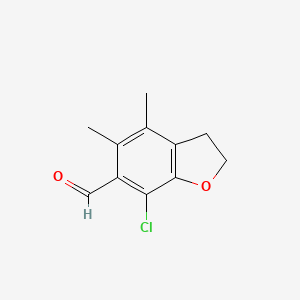
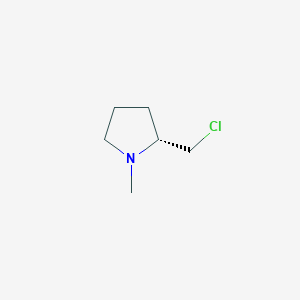
![6-tert-Butyl-3-nitro-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B12891082.png)
![(S)-3-Thioxotetrahydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12891084.png)
